molecular formula C10H9N3O3 B596718 5-(2-Hydroxy-5-nitrophenyl)-1-methylpyrazole CAS No. 123532-25-2

5-(2-Hydroxy-5-nitrophenyl)-1-methylpyrazole

Cat. No.: B596718
CAS No.: 123532-25-2
M. Wt: 219.2
InChI Key: ZDQDVXZMTNAFGD-HJWRWDBZSA-N
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Description

5-(2-Hydroxy-5-nitrophenyl)-1-methylpyrazole is an organic compound characterized by the presence of a pyrazole ring substituted with a hydroxy and nitro group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxy-5-nitrophenyl)-1-methylpyrazole typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with hydrazine derivatives under controlled conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxy-5-nitrophenyl)-1-methylpyrazole can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino-substituted pyrazoles.

    Substitution: Alkyl or acyl derivatives of the pyrazole.

Scientific Research Applications

5-(2-Hydroxy-5-nitrophenyl)-1-methylpyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(2-Hydroxy-5-nitrophenyl)-1-methylpyrazole involves its interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxy and nitro groups play crucial roles in these interactions, often forming hydrogen bonds or participating in redox reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-5-nitrophenyl hydrogen sulfate
  • 4-Nitrocatechol sulfate
  • 2-Hydroxy-5-nitrophenyl acetate

Uniqueness

5-(2-Hydroxy-5-nitrophenyl)-1-methylpyrazole is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(2-methylpyrazol-3-yl)-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-12-9(4-5-11-12)8-6-7(13(15)16)2-3-10(8)14/h2-6,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBCBBGCIBJPHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=C(C=CC(=C2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676314
Record name (6Z)-6-(2-Methyl-1,2-dihydro-3H-pyrazol-3-ylidene)-4-nitrocyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123532-25-2
Record name (6Z)-6-(2-Methyl-1,2-dihydro-3H-pyrazol-3-ylidene)-4-nitrocyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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